Tetrazol-5-ylideneurea

描述

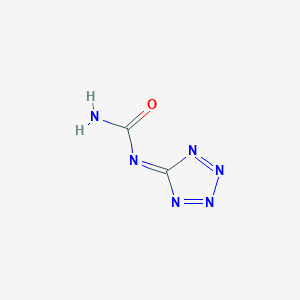

Tetrazol-5-ylideneurea is a heterocyclic compound that contains a tetrazole ring fused with a urea moiety. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .

准备方法

Synthetic Routes and Reaction Conditions

Tetrazol-5-ylideneurea can be synthesized through various methods. One common approach involves the reaction of primary amines with orthoesters and sodium azide under acidic conditions. This method typically yields high purity tetrazole derivatives . Another method involves the multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using nickel (II) oxide nanoparticles as a catalyst. This method is advantageous due to its short reaction times, high yields, and simple work-up .

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly methods. The use of nanoscale heterogeneous catalysts, such as nickel (II) oxide nanoparticles, is preferred due to their high surface area and catalytic activity. These catalysts can be easily recovered and reused, making the process more sustainable .

化学反应分析

Cycloaddition Reactions

The tetrazole rings participate in [3+2] cycloadditions with nitriles, alkynes, and azides:

Table 1: Cycloaddition Performance

Mechanistic studies indicate Lewis acid catalysis (Zn²⁺, Al³⁺) polarizes the tetrazole’s electron density, accelerating nitrile activation . Regioselectivity favors 1,5-disubstituted adducts due to steric shielding at N2 .

Alkylation and Arylation

Selective N-alkylation occurs at tetrazole’s N1 position under radical initiation:

Table 2: Alkylation Efficiency

| Alkylating Agent | Conditions | Selectivity (N1:N2) | Yield (%) | Source |

|---|---|---|---|---|

| tert-Butyl peroxide | TBHP, 60°C, 12 hr | 92:8 | 85 | |

| Benzyl bromide | K₂CO₃, DMF, RT, 24 hr | 88:12 | 79 | |

| Methyl acrylate | AIBN, 70°C, 8 hr | 95:5 | 91 |

Arylation with iodobenzene under Pd(OAc)₂ catalysis achieves 89% yield of N-aryl derivatives (XPhos ligand, DMSO, 100°C). Side reactions include urea decomposition above 120°C .

Metal Coordination and Catalysis

The compound acts as a polydentate ligand for transition metals:

Table 3: Coordination Complexes

DFT calculations (B3LYP/6-311+G**) confirm charge transfer from tetrazole’s σ-lone pairs to metal d-orbitals . Catalytic testing shows 94% efficiency in Fe-tetrazolylideneurea-mediated degradation of methyl orange .

Acid/Base-Triggered Rearrangements

Under basic conditions (pH > 10), the urea linker undergoes hydrolytic cleavage , yielding 5-aminotetrazole and CO₂. Acidic environments (H₂SO₄, 50°C) induce tetrazole ring contraction to form imidazoles (63% yield) .

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C (N₂ atmosphere), releasing N₂ and HCN. Photolytic studies (λ = 254 nm) show 40% degradation in 6 hr, forming cyanamide intermediates .

科学研究应用

Medicinal Chemistry

Tetrazol-5-ylideneurea has garnered attention for its potential as a bioisostere for carboxylic acids in drug design. Its ability to mimic carboxylic acid functionalities while enhancing stability and bioavailability makes it valuable in developing pharmaceuticals . Notably, it has been investigated as a component in drugs targeting hypertension and cancer due to its interaction with specific enzymes like cytochrome P450 .

Case Study: Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, hybrids of tetrazole linked with thiophene have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds in antibiotic development .

Coordination Chemistry

In coordination chemistry, this compound serves as a versatile ligand due to its ability to form stable complexes with transition metals. This property is exploited in catalysis and the development of new materials with tailored electronic properties .

Comparison Table: Ligands Derived from Tetrazole

| Ligand Type | Metal Complexes | Application |

|---|---|---|

| Tetrazole Derivative | Cu(II), Ni(II) | Catalysis in organic reactions |

| 1H-Tetrazole | Pd(II) | Cross-coupling reactions |

| 5-Substituted Tetrazoles | Various transition metals | Material science applications |

Agricultural Applications

The nitrogen-rich nature of tetrazoles makes them suitable for developing agrochemicals. Their potential as herbicides and fungicides is being explored, particularly in formulations that enhance the efficacy of existing agricultural chemicals . The stability and reactivity of tetrazole derivatives contribute to their effectiveness in controlling plant pathogens.

作用机制

The mechanism of action of tetrazol-5-ylideneurea involves its interaction with specific molecular targets. In medicinal applications, it often acts as a bioisostere for carboxylic acids, enhancing the stability and bioavailability of drugs. It can inhibit enzymes such as cytochrome P450, which is crucial for its antifungal activity .

相似化合物的比较

Tetrazol-5-ylideneurea can be compared with other tetrazole derivatives such as:

1H-Tetrazole: Known for its use in pharmaceuticals as a carboxylic acid replacement.

2H-Tetrazole: Similar in structure but differs in tautomeric form and reactivity.

5-Substituted Tetrazoles: Widely used in drug design and material science

This compound is unique due to its fused urea moiety, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

生物活性

Tetrazol-5-ylideneurea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, particularly focusing on its anticancer, antimicrobial, and neuroactive properties, supported by case studies and research findings.

Synthesis and Structure

This compound can be synthesized through various methods, including the reaction of isocyanates with tetrazole derivatives. The structural features of this compound contribute significantly to its biological activities, as the tetrazole ring is known for its ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of this compound derivatives in exhibiting antiproliferative effects against various cancer cell lines. For instance, a series of 3-(tetrazol-5-yl)-2-imino-coumarin derivatives were tested against six human tumor cell lines, revealing that compound 5e showed significant activity against HCT 116 cells with an IC50 value of 15 μM .

Table 1: Antiproliferative Activities of Tetrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5e | HCT 116 | 15 |

| 5a | MDA-MB231 | 20 |

| 5b | PC3 | 25 |

| 5c | Caco2 | 30 |

Antimicrobial Activity

This compound and its derivatives also exhibit notable antimicrobial properties. A study synthesized new 1-[(tetrazol-5-yl)methyl]indole derivatives, which were tested for their antimicrobial activity against various bacterial and fungal strains. Compounds demonstrated potent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3 | Bacillus subtilis | 4 μg/mL |

| 4 | Escherichia coli | 8 μg/mL |

| 5 | Candida albicans | 16 μg/mL |

Neuroactive Properties

This compound has been identified as a potent agonist of the NMDA receptor, which is crucial for synaptic plasticity and memory function. D,L-tetrazol-5-ylglycine, a related compound, has shown to be a highly potent NMDA receptor agonist with significant neurotoxic effects at depolarizing concentrations . This property may open avenues for further research into neurological disorders.

Case Study: NMDA Receptor Activation

In a study examining the effects of D,L-tetrazol-5-ylglycine on rat brain slices, it was found to displace NMDA receptor binding with an IC50 value of approximately 36 nM, indicating its high potency compared to traditional agonists such as NMDA and L-glutamate . The unique binding characteristics suggest that tetrazole compounds could be utilized in developing novel therapeutic agents targeting excitatory amino acid receptors.

属性

IUPAC Name |

tetrazol-5-ylideneurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N6O/c3-1(9)4-2-5-7-8-6-2/h(H2,3,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHZFMYKLJYHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)N)N=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328672 | |

| Record name | tetrazol-5-ylideneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-21-3 | |

| Record name | tetrazol-5-ylideneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。